molecular formula C13H9ClN2 B057751 2-(4-Chlorophenyl)benzimidazole CAS No. 1019-85-8

2-(4-Chlorophenyl)benzimidazole

Cat. No. B057751
CAS RN: 1019-85-8
M. Wt: 228.67 g/mol
InChI Key: PTXUJRTVWRYYTE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzimidazole is a chemical compound with the linear formula C13H9ClN2 . It has been used as a reactant in the synthesis of benzylsulfanyl ((phenylbenzimidazolyl)methyl)oxadiazoles with antioxidant activity .


Molecular Structure Analysis

The molecular formula of 2-(4-Chlorophenyl)benzimidazole is C13H9ClN2 . The structure includes a benzimidazole core with a chlorophenyl group attached at the 2-position .


Chemical Reactions Analysis

Benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, can undergo a variety of chemical reactions. For instance, they can participate in C-H functionalization and condensation reactions .


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)benzimidazole is a solid at 20 degrees Celsius . Its molecular weight is 228.68 . The melting point of a similar compound, 2-(2-Chlorophenyl)benzimidazole, is reported to be between 234-238 °C .

Scientific Research Applications

Plant Growth Enhancement

  • Field : Agricultural Science
  • Application : “2-(4-Chlorophenyl)benzimidazole” is used as a priming agent to enhance seed quality, rapid germination, and stress resistance in wheat .
  • Method : The compound is used to prime wheat seeds. Priming is a technique used to enhance seed quality for better crop performance and abiotic stress management .
  • Results : Priming with “2-(4-Chlorophenyl)benzimidazole” considerably increased the total oxidant status and a little improvement was observed in total soluble proteins .

Antiprotozoal Activity

  • Field : Medicinal Chemistry
  • Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole” have been studied for their antiprotozoal activity .
  • Method : The compound is synthesized and then tested against various protozoa .
  • Results : The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested .

Corrosion Inhibitor

  • Field : Industrial Chemistry
  • Application : “2-(4-Chlorophenyl)benzimidazole” is used as a corrosion inhibitor in electroplating .
  • Method : The compound is added to the electroplating solution to prevent corrosion of copper and aluminum .
  • Results : The compound has been found to be an effective corrosion inhibitor .

Synthesis of Benzimidazoles

  • Field : Organic Chemistry
  • Application : “2-(4-Chlorophenyl)benzimidazole” can be synthesized using two methods: C–H functionalization and condensation reaction .
  • Method : The compound is synthesized using α-zirconium hydrogen phosphate-based nanocatalyst . The use of 1.3 mol% catalyst and 3 equivalents of HOAc in CH3CN at 80 °C, under the direct flow of oxygen, leads to the highest conversion of the 4-chloro-N-phenylbenzamidine to 2-(4-chlorophenyl)-1H-benzimidazole .
  • Results : The prepared catalysts are easily separated from the reaction mixture by centrifugation and reused several times without significant loss of activity .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole”, such as 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-vinyl}-benzoic acid methyl ester and 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-ethyl}-benzoic acid methyl ester, have been identified as potent DP antagonists with improved selectivity at thromboxane A2 receptor .
  • Method : The compound is synthesized and then tested for its medicinal properties .
  • Results : The compounds showed promising results as potent DP antagonists .

Industrial Applications

  • Field : Industrial Chemistry
  • Application : “2-(4-Chlorophenyl)benzimidazole” is used in electroplating as a corrosion inhibitor for copper and aluminum. It is also an effective insecticide and fungicide .
  • Method : The compound is added to the electroplating solution to prevent corrosion .
  • Results : The compound has been found to be an effective corrosion inhibitor .

Synthesis of Benzimidazoles

  • Field : Organic Chemistry
  • Application : “2-(4-Chlorophenyl)benzimidazole” can be synthesized using two methods: C–H functionalization and condensation reaction .
  • Method : The compound is synthesized using α-zirconium hydrogen phosphate-based nanocatalyst . The use of 1.3 mol% catalyst and 3 equivalents of HOAc in CH3CN at 80 °C, under the direct flow of oxygen, leads to the highest conversion of the 4-chloro-N-phenylbenzamidine to 2-(4-chlorophenyl)-1H-benzimidazole .
  • Results : The prepared catalysts are easily separated from the reaction mixture by centrifugation and reused several times without significant loss of activity .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole”, such as 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-vinyl}-benzoic acid methyl ester and 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-ethyl}-benzoic acid methyl ester, have been identified as potent DP antagonists with improved selectivity at thromboxane A2 receptor .
  • Method : The compound is synthesized and then tested for its medicinal properties .
  • Results : The compounds showed promising results as potent DP antagonists .

Industrial Applications

  • Field : Industrial Chemistry
  • Application : “2-(4-Chlorophenyl)benzimidazole” is used in electroplating as a corrosion inhibitor for copper and aluminum. It is also an effective insecticide and fungicide .
  • Method : The compound is added to the electroplating solution to prevent corrosion .
  • Results : The compound has been found to be an effective corrosion inhibitor .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

2-(4-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUJRTVWRYYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353951
Record name 2-(4-Chlorophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)benzimidazole

CAS RN

1019-85-8
Record name 2-(4-Chlorophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
G Ayhan‐Kılcıgil, S Gürkan, T Çoban… - Chemical biology & …, 2012 - Wiley Online Library
Our approach was to synthesize and examine the antioxidant properties of some new 2‐[2‐(4‐chlorophenyl)benzimidazole‐1‐yl]‐N‐(2‐arylmethyleneamino) acetamide (1–18) and 2‐[2…
Number of citations: 31 onlinelibrary.wiley.com
M Song, F Yang, L Liu, L Shen, P Hu, C Su - Spectrochimica Acta Part A …, 2018 - Elsevier
Due to wide variety of biological and pharmacological activities of benzimidazole derivatives, the terahertz fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)…
Number of citations: 3 www.sciencedirect.com
M Song, F Yang, L Liu, L Shen, P Hu, L Zhang… - Spectrochimica Acta Part …, 2018 - Elsevier
Due to wide variety of biological and pharmacological activities of benzimidazole derivatives, the differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl) …
Number of citations: 3 www.sciencedirect.com
A Karayel, S Özbey, C Kuş, G Ayhan-Kılcıgil - Journal of Molecular …, 2019 - Elsevier
The aim of this study was to clarify the restricted rotation around the single bondCH 2 single bondN bond of the compounds, 5-(2-(p-chlorophenylbenzimidazol-1-yl-methyl)-4-(o-…
Number of citations: 4 www.sciencedirect.com
NH Cano, JG Uranga, M Nardi, A Procopio… - Beilstein J. Org …, 2016 - researchgate.net
Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Page 1 S1 Supporting Information for Selective and eco-…
Number of citations: 0 www.researchgate.net
G Ayhan-Kılcıgil, S Gürkan, T Çoban, ED Özdamar… - academia.edu
Our approach was to synthesize and examine the antioxidant properties of some new 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamide (1-18) and 2-[2-(4-…
Number of citations: 0 www.academia.edu
R Dubey, NSHN Moorthy - Chemical and pharmaceutical bulletin, 2007 - jstage.jst.go.jp
Benzimidazole and their derivative were reported to have wide biological activities and were synthesized by using different solvents and ring closing agents. The present work deals …
Number of citations: 42 www.jstage.jst.go.jp
F Feizpour, M Jafarpour, A Rezaeifard - Catalysis Letters, 2018 - Springer
In this study, we developed methods for the one pot environmentally benign synthesis of benzimidazoles by cobalt ascorbic acid complex coated on TiO 2 nanoparticles via aerobic …
Number of citations: 29 link.springer.com
H Naeimi, Z Babaei - Journal of the Chinese Chemical Society, 2015 - Wiley Online Library
A series of 2‐substituted benzimidazoles were prepared through one‐pot reaction of o‐phenylenediamine with various aryl aldehydes in the presence of 2,3‐dichloro‐5,6‐dicyano‐1,4‐…
Number of citations: 12 onlinelibrary.wiley.com
S Rostamizadeh, AM Amani, R Aryan… - Monatshefte für Chemie …, 2009 - Springer
A simple and eco-friendly protocol for the synthesis of some novel substituted 2-arylbenzimidazoles was developed. In this process, these compounds were prepared in water as the …
Number of citations: 40 link.springer.com

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